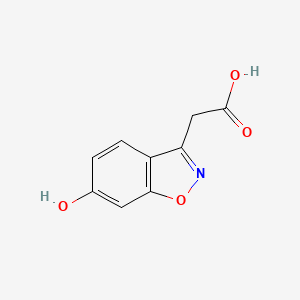

2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid

描述

Chemical Name: 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid CAS No.: 34173-06-3 Molecular Formula: C₉H₇NO₄ Molecular Weight: 193.16 g/mol Purity: ≥95% (as per commercial sources) .

This compound features a benzisoxazole core with a hydroxyl group at the 6-position and an acetic acid moiety at the 3-position. It is primarily used in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules .

属性

IUPAC Name |

2-(6-hydroxy-1,2-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-5-1-2-6-7(4-9(12)13)10-14-8(6)3-5/h1-3,11H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSUQRPUOQFRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)ON=C2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34173-06-3 | |

| Record name | 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid typically involves the reaction of 6-hydroxy-1,2-benzisoxazole with chloroacetic acid under basic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

化学反应分析

2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Antimicrobial Activity

Research indicates that benzisoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit multi-drug resistant strains of bacteria such as Acinetobacter baumannii with low minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml . This suggests that 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid may also possess similar antimicrobial efficacy.

Anti-inflammatory Effects

Benzisoxazole derivatives have been explored for their anti-inflammatory properties. The dual functionality of the hydroxyl and carboxylic acid groups in this compound may contribute to its potential in treating inflammatory conditions .

Neuroprotective Properties

Compounds within the benzisoxazole class, such as zonisamide, are known for their neuroprotective effects and are used in the treatment of epilepsy. Given the structural similarities, there is potential for this compound to exhibit similar neuroprotective effects .

Organic Synthesis

The compound serves as an important synthetic intermediate in organic chemistry. Its ability to undergo various reactions makes it valuable for synthesizing more complex molecules. For example, it can be synthesized from 1,2-benzisoxazole-3-acetic acid through several chemical transformations .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that a related benzisoxazole compound showed potent activity against multiple drug-resistant E. coli strains. The synthetic derivative exhibited MIC values between 0.31 and 0.63 µg/ml, indicating strong antibacterial properties .

- Neuroprotective Research : Zonisamide's success as an anti-epileptic agent has prompted research into other benzisoxazole derivatives for similar applications. The neuroprotective mechanisms of these compounds are being investigated to expand their therapeutic use in neurological disorders .

- Synthesis Innovations : Advances in synthetic methodologies have been reported for preparing benzisoxazole derivatives more efficiently, reducing hazardous by-products and improving yields. Such innovations enhance the feasibility of producing compounds like this compound in laboratory settings .

作用机制

The mechanism of action of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and microbial pathways .

相似化合物的比较

2-(1,2-Benzisoxazol-3-yl)acetic Acid

CAS No.: 4865-84-3 Molecular Formula: C₉H₇NO₃ Molecular Weight: 177.16 g/mol Melting Point: 123–125°C Solubility: Soluble in methanol . pKa: ~3.60 (predicted) . Applications:

Key Differences :

- Lacks the hydroxyl group at the 6-position, reducing polarity and aqueous solubility.

- Lower molecular weight (177.16 vs. 193.16 g/mol).

- Higher predicted logP (lipophilicity) due to absence of polar -OH group.

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

CAS No.: 34173-07-4 Molecular Formula: C₁₂H₁₄N₂O₃ Molecular Weight: 234.25 g/mol Properties:

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid

CAS No.: Not explicitly provided (see ). Molecular Formula: C₉H₇NO₃S Molecular Weight: 209.22 g/mol Structural Feature: Benzothiazolone core (sulfur replaces oxygen in the heterocycle). Properties:

- Forms O–H···O hydrogen bonds in crystal lattice, influencing solid-state stability .

- Reported antibacterial and antifungal activity in related esters/amides .

Key Differences : - Sulfur atom increases molecular weight and alters electronic properties.

- Thiazolone ring may enhance redox reactivity compared to benzisoxazole analogs.

2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid

CAS No.: 34173-03-0 Molecular Formula: C₉H₇NO₄ Molecular Weight: 193.16 g/mol Key Difference:

2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic Acid

CAS No.: 59899-91-1 Molecular Formula: C₉H₆ClNO₃ Molecular Weight: 211.60 g/mol Key Difference:

- Chlorine substituent at the 5-position increases molecular weight and lipophilicity (higher logP).

- Electron-withdrawing Cl group may enhance stability and alter reactivity in substitution reactions .

Comparative Data Table

Research Findings and Implications

- Positional Isomerism : Hydroxyl group placement (e.g., 5- vs. 6-position) significantly impacts solubility and biological activity. For instance, 6-hydroxy derivatives may exhibit better aqueous solubility than 5-hydroxy analogs .

- Functional Group Effects : Esterification (e.g., methyl ester) increases lipophilicity, aiding in drug delivery, while free carboxylic acids are critical for ionic interactions in target binding .

生物活性

2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid, with the CAS number 34173-06-3, is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula: C9H7NO4

- Molecular Weight: 193.16 g/mol

- IUPAC Name: 2-(6-hydroxybenzo[d]isoxazol-3-yl)acetic acid

- Structure: Chemical Structure

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

- Antioxidant Properties : It demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions by protecting neuronal cells from apoptosis.

In Vitro Studies

A significant study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated:

- Reduction in TNF-alpha levels : A decrease of up to 50% was observed at a concentration of 10 µM.

- Inhibition of COX enzymes : IC50 values for COX-1 and COX-2 were reported at 15 µM and 20 µM respectively.

In Vivo Studies

A case study involving a rat model of arthritis demonstrated that administration of this compound led to:

- Decreased joint swelling : A reduction of approximately 40% compared to control groups.

- Histological improvements : Reduced synovial inflammation and cartilage degradation were noted upon examination.

Table 1: Biological Activities of this compound

Table 2: In Vivo Study Results

| Parameter | Control Group (%) | Treatment Group (%) | Reduction (%) |

|---|---|---|---|

| Joint Swelling | 100 | 60 | 40 |

| Synovial Inflammation | High | Low | Significant |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic Acid, and how are intermediates characterized?

- Methodological Answer : Synthesis often involves condensation of hydroxylamine derivatives with ketones or aldehydes, followed by cyclization. For example, continuous-flow synthesis under optimized conditions (e.g., temperature, catalyst loading) can improve yield and reduce byproducts, as demonstrated for structurally related benzisoxazole derivatives . Intermediates like methyl esters (e.g., Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate) are characterized via NMR, IR, and mass spectrometry (MS) to confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For benzisoxazole derivatives, orthorhombic crystal systems (e.g., space group P222) are common, with lattice parameters (e.g., a = 4.777 Å, b = 11.367 Å, c = 16.159 Å) and hydrogen-bonding networks critical for stability . Data refinement software (e.g., SHELX) resolves atomic positions and thermal displacement parameters .

Q. What experimental methods are used to assess solubility and partition coefficients (logP)?

- Methodological Answer : Hansen solubility parameters (HSPs) are calculated experimentally using solubility tests in solvents with varying polarity. For complex benzisoxazole derivatives, HSPs help predict miscibility and formulation stability . LogP is determined via shake-flask methods or HPLC retention time correlation .

Advanced Research Questions

Q. How can computational models predict the pharmacological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Molecular docking studies (e.g., using AutoDock Vina) simulate interactions with target proteins, such as enzymes or receptors implicated in neurological disorders, as seen in related antipsychotic drugs (e.g., paliperidone derivatives) .

Q. What strategies resolve discrepancies in stability data under varying pH or thermal conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC-UV or LC-MS monitor degradation products. For pH-dependent stability, buffer solutions (pH 1–13) are used, and degradation pathways (e.g., hydrolysis of the acetic acid moiety) are identified via kinetic modeling .

Q. How are impurities profiled during scale-up synthesis, and what analytical techniques are prioritized?

- Methodological Answer : High-resolution LC-MS/MS with electrospray ionization (ESI) detects trace impurities (e.g., uncyclized intermediates or oxidation byproducts). Orthogonal methods like H-NMR and X-ray powder diffraction (XRPD) ensure crystallinity and polymorph consistency .

Q. What challenges arise in correlating in vitro activity with in vivo efficacy for benzisoxazole-based therapeutics?

- Methodological Answer : Differences in metabolic stability (e.g., cytochrome P450-mediated oxidation) require microsomal assays (e.g., rat liver microsomes) to predict bioavailability. Pharmacokinetic studies in animal models validate brain permeability, as demonstrated for 6-fluoro-1,2-benzisoxazole derivatives in schizophrenia research .

Q. How do solvent selection and crystallization conditions impact polymorph formation?

- Methodological Answer : Screening solvents with varying HSPs (e.g., ethanol vs. acetonitrile) under controlled cooling rates (e.g., 0.1°C/min) identifies thermodynamically stable polymorphs. Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) monitor phase transitions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。